B1574396 OPB-31121

OPB-31121

カタログ番号 B1574396
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. OPB-31121 inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.

科学的研究の応用

OPB-31121 in Advanced Solid Tumors

A phase I study of OPB-31121, an oral STAT3 inhibitor, was conducted to determine the maximum-tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor efficacy in patients with advanced solid tumors. This study demonstrated the feasibility of STAT3 inhibition in these patients, finding that OPB-31121 was safe and relatively well-tolerated with preliminary antitumor activity (Oh et al., 2015).

OPB-31121 in Gastric Cancer

Research on gastric cancer cells showed that OPB-31121, as a STAT3 inhibitor, downregulated JAK2 and gp130 expression, inhibited JAK2 phosphorylation, and thus inhibited STAT3 phosphorylation. The study indicated that OPB-31121 decreased cell proliferation, induced apoptosis, and showed synergism with 5-fluorouracil and cisplatin in gastric cancer cells (Kim et al., 2013).

OPB-31121 in Hematopoietic Malignancies

OPB-31121 demonstrated a significant antitumor effect on leukemia with STAT-addictive oncokinases. It inhibited STAT3 and STAT5 phosphorylation, showing growth inhibition in various hematopoietic malignant cells. This suggested OPB-31121's potential as an antitumor drug, especially against primary human leukemia cells harboring aberrant kinases (Hayakawa et al., 2013).

Mechanism of Action of OPB-31121

A study investigating the mechanism of action of OPB-31121 on STAT3 revealed that it interacted with high affinity with the SH2 domain of STAT3. The unique features and mode of interaction of OPB-31121 with STAT3 make it a promising candidate for further development as a novel anticancer drug (Brambilla et al., 2015).

Pharmacokinetics and Antitumor Activity

A phase 1 study assessing the pharmacokinetics and antitumor activity of OPB-31121 in subjects with advanced solid tumors found that twice-daily administration was feasible up to certain doses. However, the pharmacokinetic profile was unfavorable, and no objective responses were observed (Bendell et al., 2014).

特性

製品名

OPB-31121

外観

Solid powder

純度

> 98%

同義語

OPB31121;  OPB-31121;  OPB 31121; ; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。